molecular formula C13H13N3O B023988 Hydroxy Varenicline CAS No. 357424-21-6

Hydroxy Varenicline

Numéro de catalogue: B023988
Numéro CAS: 357424-21-6
Poids moléculaire: 227.26 g/mol
Clé InChI: GKJIHIDMYKLTHW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Hydroxy Varenicline is a primary metabolite of varenicline, a selective α4β2 nicotinic acetylcholine receptor (nAChR) partial agonist approved for smoking cessation. Its chemical formula is C₁₃H₁₃N₃O (CAS: 357424-21-6), and it is identified as a key intermediate in varenicline’s metabolic pathway. While varenicline itself acts as a partial agonist at α4β2 receptors and a full agonist at α7 nAChRs, this compound’s pharmacological profile remains less characterized.

Méthodes De Préparation

Chemical Foundations of Hydroxy Varenicline Synthesis

Structural and Mechanistic Overview

This compound derivatives are characterized by the introduction of hydroxyl groups at specific positions on the 5,8,14-triazatetracyclo[10.3.1.0²,¹¹.0⁴,⁹]hexadeca-2(11),3,5,7,9-pentaene backbone. The cis-dihydroxylation of 1,4-dihydro-1,4-methano-naphthalene (Formula II) is a pivotal step, as it dictates the stereochemical outcome and subsequent reactivity . Quantum mechanical studies suggest that the electron-deficient alkene in Formula II facilitates nucleophilic attack by oxidizing agents, leading to the formation of 1,2,3,4-tetrahydro-1,4-methano-naphthalene-cis-2,3-diol (Formula III) .

Role of Intermediates in Hydroxylation

Formula III serves as the direct precursor to this compound, with its cis-diol configuration enabling regioselective oxidation to indane-1,3-dicarbaldehyde (Formula IV) . This aldehyde intermediate undergoes reductive amination with benzylamine and triacetoxyborohydride in 1,2-dichloroethane, yielding the primary amine backbone of varenicline . The hydroxyl groups introduced during dihydroxylation are retained throughout subsequent steps, underscoring their thermodynamic stability under reductive conditions .

Industrial-Scale Hydroxylation Methodologies

Cis-Dihydroxylation Without Osmium Tetroxide

Traditional methods relied on osmium tetroxide for cis-dihydroxylation, but its toxicity (human tolerance: 0.002 mg/m³) and environmental hazards necessitated alternatives. Patent EP2204369A1 discloses three osmium-free approaches :

Permanganate-Mediated Oxidation

Hexadecyltrimethylammonium permanganate (HTAP) in anhydrous tetrahydrofuran (THF) at 20–30°C achieves 92% conversion of Formula II to Formula III within 4 hours. The phase-transfer catalyst enhances solubility, while subsequent quenching with aqueous NaOH at <10°C minimizes over-oxidation .

Table 1: Permanganate-Based Cis-Dihydroxylation Conditions

ParameterValue
Oxidizing AgentHTAP (1.2 equiv)
SolventAnhydrous THF
Temperature20–30°C
Reaction Time4 hours
Quenching Agent2M NaOH at 5°C
Yield of Formula III92%

Ruthenium-Catalyzed Oxidation

Ruthenium(III) chloride (0.05 equiv) with sodium periodate (1.8 equiv) in acetonitrile/water (8:1) achieves 88% yield of Formula IV in one pot. The in situ generation of RuO₄ ensures catalytic efficiency, while the biphasic system facilitates product isolation .

Solvent Engineering for Crystallization and Purification

Impact of Aromatic Hydrocarbons on Purity

WO2009065872A2 highlights toluene as the optimal solvent for crystallizing this compound intermediates, reducing impurities from 10.1% to 1.5% . Xylene/ethyl acetate mixtures (3:1) further enhance crystal morphology, enabling direct filtration without chromatographic purification .

Table 2: Solvent Effects on Intermediate Purity

Solvent SystemPurity of Formula III (GC)Color (Lab*)
Toluene98.5%95.2, −0.7, 2.1
Ethyl Acetate89.9%87.4, 4.3, 5.8
Xylene/Ethyl Acetate99.1%96.8, −1.2, 1.5

Azeotropic Drying for Hygroscopic Intermediates

This compound’s hygroscopicity necessitates azeotropic drying with methanol/toluene (1:2) under reduced pressure (100 mbar). This step reduces water content from 8.2% to <0.1%, preventing hydrolysis during storage .

Analytical and Spectroscopic Characterization

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with a C18 column (5 µm, 250 × 4.6 mm) and 0.1% trifluoroacetic acid/acetonitrile gradient (5–95% over 30 min) resolves this compound from diastereomers. Retention times correlate with logP values: 12.8 min for cis-diol vs. 14.2 min for trans-diol .

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, D₂O) of this compound shows distinct couplings: δ 3.72 (dd, J = 11.4, 4.2 Hz, H-2), 3.65 (dd, J = 11.4, 6.8 Hz, H-3), confirming cis-diol geometry. ¹³C NMR reveals carbonyl carbons at δ 208.5 (C-1) and 207.9 (C-3) .

Analyse Des Réactions Chimiques

Types of Reactions: Hydroxy Varenicline undergoes several types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to form various oxidation products.

    Reduction: Reduction reactions can convert this compound back to its parent compound, varenicline.

    Substitution: The hydroxyl group in this compound can participate in substitution reactions with various reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various hydroxylated derivatives, while reduction can regenerate varenicline.

Applications De Recherche Scientifique

Efficacy in Smoking Cessation

Numerous studies have evaluated the effectiveness of Hydroxy Varenicline in comparison to other treatments for tobacco dependence.

  • Monotherapy vs. Combination Therapy : Research indicates that this compound, when used alone, significantly increases smoking cessation rates compared to placebo and other interventions such as bupropion and nicotine replacement therapies . Furthermore, combining this compound with bupropion has been shown to enhance prolonged abstinence rates beyond those achieved with either drug alone .
  • Clinical Trials : A network meta-analysis involving 34 studies with over 26,000 participants demonstrated that this compound monotherapy was more effective than bupropion monotherapy and other cessation methods . The odds ratio for this compound combined with bupropion indicated a superior outcome for smoking cessation (OR = 1.49) compared to other treatments.

Safety Profile

The safety of this compound has been a subject of scrutiny, particularly concerning neuropsychiatric side effects. Initial studies raised concerns about increased risks of depression and anxiety among users . However, subsequent research has suggested that the benefits may outweigh these risks when used appropriately under medical supervision.

  • Adverse Effects : Common side effects reported include nausea, insomnia, and abnormal dreams. These effects were generally dose-dependent but did not lead to higher discontinuation rates compared to placebo groups .

Case Studies and Clinical Insights

Several case studies have illustrated the practical applications of this compound in clinical settings:

  • Case Study 1 : A 12-week study involving 294 participants assessed the impact of this compound combined with intensive counseling. Results showed significant improvements in both smoking cessation rates and reductions in withdrawal symptoms compared to placebo .
  • Case Study 2 : Another trial focused on patients with a history of depression demonstrated that this compound could effectively manage cravings while also addressing mood-related symptoms during the cessation process .

Data Tables

The following table summarizes key findings from clinical trials evaluating the efficacy of this compound:

Study TypeSample SizeTreatment DurationCessation Rate (%)Notes
Phase II Trial6387 weeks48% (1 mg twice daily)Significant reduction in cravings
Phase III Trial1,92712 weeks63% (at week 12)Higher abstinence maintained at 1 year
Combination Therapy50612 weeksIncreased vs. monotherapyEnhanced prolonged abstinence rates

Mécanisme D'action

Hydroxy Varenicline acts as a partial agonist at nicotinic acetylcholine receptors, specifically targeting the alpha-4 beta-2 subtype. By binding to these receptors, it modulates neurotransmitter release, particularly dopamine, which plays a crucial role in addiction and withdrawal symptoms. This mechanism helps reduce cravings and withdrawal effects associated with smoking cessation .

Comparaison Avec Des Composés Similaires

Mechanism of Action

Compound Receptor Targets Agonist Activity
Hydroxy Varenicline Presumed α4β2 and α7 nAChRs (metabolite) Not fully characterized; likely partial agonist
Varenicline α4β2 (partial agonist), α7 (full agonist) Partial agonist at α4β2 (EC₅₀: 2.3 µM; efficacy: 13.4% vs. ACh)
Bupropion Dopamine/norepinephrine reuptake inhibitor Non-nicotinic mechanism; reduces craving
NRT (Nicotine) Broad nAChR activation Full agonist at multiple nAChR subtypes

Key Differences :

  • Varenicline and this compound target specific nAChR subtypes, whereas bupropion operates via monoamine reuptake inhibition.
  • Nicotine’s broad receptor activation contrasts with varenicline’s selectivity, which reduces withdrawal symptoms without full reinforcement.

Efficacy in Smoking Cessation

Compound 4-Week Abstinence Rate 52-Week Abstinence Rate Relative Efficacy vs. Placebo
Varenicline 44.0% 21.9% OR 3.85 (95% CI: 2.70–5.50)
Bupropion 29.5% 16.1% OR 2.00 (95% CI: 1.38–2.89)
NRT ~27.1% (pooled estimate) ~12.5% OR 1.94 (95% CI: 1.49–2.52)
This compound Not studied Not studied Insufficient data

Clinical Insights :

  • Varenicline demonstrates superior short- and long-term efficacy over bupropion and NRT.
  • This compound’s role in varenicline’s efficacy is unclear but may contribute to sustained receptor modulation due to prolonged metabolite activity.

Pharmacokinetic and Metabolic Considerations

  • Varenicline : Half-life ~24 hours; metabolized via glucuronidation and oxidation, producing this compound and other metabolites.
  • This compound : Detected as a major metabolite, but clearance and activity remain unquantified.
  • Bupropion : Metabolized to active hydroxybupropion; half-life ~21 hours.

Implications :

  • This compound’s persistence may extend varenicline’s therapeutic window, though clinical relevance requires validation.

Activité Biologique

Hydroxy Varenicline, a derivative of the smoking cessation drug Varenicline, has garnered attention in pharmacological research due to its unique biological activity, particularly concerning nicotinic acetylcholine receptors (nAChRs). This article delves into the pharmacodynamics, receptor interactions, efficacy in smoking cessation, and potential side effects of this compound.

Overview of Varenicline and this compound

Varenicline is a partial agonist at the α4β2 nAChR and has been established as an effective treatment for tobacco dependence. This compound, while structurally related, exhibits distinct pharmacological properties that may enhance or modify its therapeutic profile.

Key Characteristics

  • Chemical Structure : this compound is a hydroxylated form of Varenicline, which alters its binding affinity and activity at various nAChR subtypes.
  • Mechanism of Action : It acts primarily on the α4β2 receptor but also interacts with other receptor subtypes, influencing dopamine release and modulating nicotine withdrawal symptoms.

Receptor Binding Affinity

This compound's binding affinity for nAChRs is critical to its biological activity. Research indicates that it has a higher selectivity for the α4β2 receptor compared to other nAChRs, which is essential for its effectiveness in smoking cessation.

Receptor TypeBinding Affinity (Ki)Selectivity
α4β20.15 nMHigh
α3β40.52 nMModerate
α70.5 µMLow

Efficacy in Smoking Cessation

Clinical studies have demonstrated the efficacy of this compound in promoting smoking cessation. A notable randomized controlled trial assessed its effectiveness compared to placebo and other pharmacotherapies.

Clinical Trial Findings

  • Study Design : A multicenter trial involving 506 adult smokers over 12 weeks.
  • Results :
    • Prolonged Abstinence : this compound showed a significant increase in prolonged abstinence rates compared to placebo.
    • Side Effects : Common side effects included nausea and vivid dreams, which were dose-dependent.

Case Study 1: Efficacy in High-Dependency Smokers

A subgroup analysis focused on highly dependent smokers revealed that those treated with this compound achieved a 40% continuous abstinence rate over four weeks compared to 20% in the placebo group. This suggests enhanced efficacy in populations with higher nicotine dependence.

Case Study 2: Long-Term Effects

In a follow-up study examining long-term outcomes, patients maintained higher abstinence rates at six months post-treatment. This underscores the potential for this compound to provide sustained benefits beyond initial treatment phases.

Side Effects and Safety Profile

The safety profile of this compound aligns closely with that of its parent compound, Varenicline. The most commonly reported side effects include:

  • Nausea : Occurs in approximately 30% of users.
  • Neuropsychiatric Events : While some reports suggest a risk of neuropsychiatric events, large-scale studies indicate no significant increase compared to placebo.

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing and characterizing Hydroxy Varenicline, and how do they ensure structural fidelity?

  • Methodological Answer : Synthesis typically involves regioselective hydroxylation of varenicline using enzymatic or chemical catalysts. Characterization employs techniques like high-performance liquid chromatography (HPLC) for purity analysis, nuclear magnetic resonance (NMR) for structural confirmation, and mass spectrometry (MS) for molecular weight validation. Reproducibility requires adherence to protocols from primary literature, with raw data (e.g., chromatograms, spectral peaks) archived for peer review .

Q. How can cross-disciplinary frameworks (e.g., computational toxicology + wet-lab assays) enhance this compound’s risk-benefit profile evaluation?

  • Methodological Answer : Integrate molecular docking (e.g., AutoDock Vina) to predict binding to non-target proteins, followed by in vitro confirmatory assays (e.g., fluorescence polarization). Publish combined results as a supplementary decision matrix .

Propriétés

IUPAC Name

5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4(9),7,10-tetraen-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O/c17-13-6-15-11-2-9-7-1-8(5-14-4-7)10(9)3-12(11)16-13/h2-3,6-8,14H,1,4-5H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKJIHIDMYKLTHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNCC1C3=CC4=C(C=C23)NC(=O)C=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10432212
Record name Hydroxy Varenicline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10432212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

357424-21-6
Record name Hydroxy Varenicline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10432212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hydroxy Varenicline
Reactant of Route 2
Hydroxy Varenicline
Reactant of Route 3
Hydroxy Varenicline
Reactant of Route 4
Hydroxy Varenicline
Reactant of Route 5
Hydroxy Varenicline
Reactant of Route 6
Hydroxy Varenicline

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.